2H-Isoindole-1-carbonitrile
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Overview
Description
2H-Isoindole-1-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an isoindole ring fused with a nitrile group. The isoindole structure is known for its presence in various natural products and bioactive compounds, making it a valuable target for synthetic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of acetylenic compounds under gold catalysis. For instance, Ph3PAuNTf2-catalyzed cycloisomerization followed by a [1,5]-hydride migration and Diels-Alder reaction can yield isoindole derivatives . Another method includes the cyclization of benzylic amines, which can be catalyzed by palladium or silver to produce the desired isoindole structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the efficiency of the synthesis process, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2H-Isoindole-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrile group and the aromatic isoindole ring.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
2H-Isoindole-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-Isoindole-1-carbonitrile involves its interaction with various molecular targets. For instance, as a fluorescent ligand, it binds to neuronal nitric oxide synthase (nNOS) and other neuroprotective targets, facilitating the study of neurodegenerative disorders . The compound’s ability to undergo various chemical reactions also allows it to interact with different biological pathways, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
2H-Isoindole-1-carbonitrile can be compared with other isoindole derivatives, such as isoindole-1,3-dione and isoindoline. While all these compounds share the isoindole core structure, this compound is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity . Other similar compounds include:
Isoindole-1,3-dione: Known for its use in pharmaceuticals and material science.
Isoindoline: Commonly used in the synthesis of dyes and pigments.
Properties
IUPAC Name |
2H-isoindole-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-5-9-8-4-2-1-3-7(8)6-11-9/h1-4,6,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQADZONFSTHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=C2C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538816 |
Source
|
Record name | 2H-Isoindole-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40073-39-0 |
Source
|
Record name | 2H-Isoindole-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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